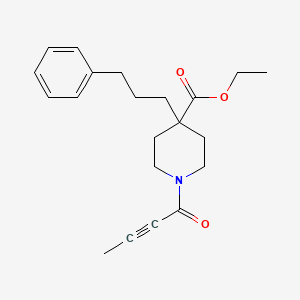
3-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a derivative of benzyl benzoate and 1,3,4-oxadiazole, which are known for their diverse biological and pharmacological activities.
Mechanism of Action
The mechanism of action of 3-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is not fully understood, but studies have suggested that it may exert its biological activities through various pathways. In anticancer studies, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. In anti-inflammatory and antioxidant studies, it has been reported to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various studies. In vitro studies have reported its ability to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. In animal models, it has been shown to reduce tumor growth, inflammation, and oxidative stress. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is its high yield and purity, which makes it suitable for various applications. It is also relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research on 3-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate. One direction is to investigate its potential as a fluorescent probe for other metal ions and biomolecules. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. In medicinal chemistry, more studies are needed to fully understand its mechanism of action and optimize its anticancer and anti-inflammatory activities. Overall, the potential applications of this compound make it an exciting compound for future research.
Synthesis Methods
The synthesis of 3-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves the reaction of 3-fluorobenzyl chloride with 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoic acid and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product. The synthesis of this compound has been optimized to achieve high yield and purity, making it suitable for various applications.
Scientific Research Applications
3-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has attracted significant attention in the scientific community due to its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory and antioxidant agent, with studies reporting its ability to reduce inflammation and oxidative stress in animal models.
In material science, this compound has been investigated for its potential as a fluorescent probe, with studies reporting its ability to selectively detect metal ions such as copper and zinc. It has also been used as a building block for the synthesis of various organic materials, including polymers and dendrimers.
Properties
IUPAC Name |
(3-fluorophenyl)methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-19-11-4-6-15(12-19)14-27-22(26)18-10-5-9-17(13-18)21-25-24-20(28-21)16-7-2-1-3-8-16/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDUFBHUKXBOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4921367.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4921371.png)
![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B4921385.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4921410.png)




![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)
![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
